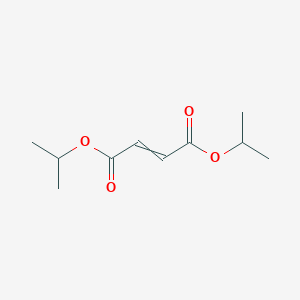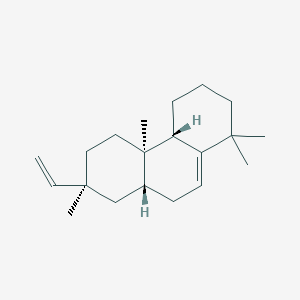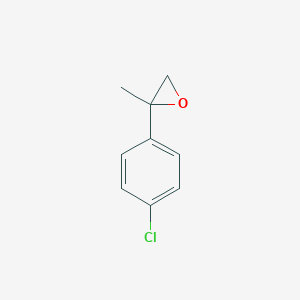
2-(4-Chlorophenyl)-2-methyloxirane
概要
説明
2-(4-Chlorophenyl)-2-methyloxirane, commonly known as epichlorohydrin, is a colorless and volatile liquid that is widely used in the chemical industry. It is an important building block for the production of various chemicals, including resins, adhesives, and plastics. In addition, epichlorohydrin has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of epichlorohydrin is complex and not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups on biomolecules such as proteins and DNA. This can lead to the formation of crosslinks and other modifications that can alter the structure and function of these molecules.
Biochemical and Physiological Effects:
Epichlorohydrin has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of several enzymes involved in DNA replication and repair, as well as to induce DNA damage and apoptosis in certain cell types. In addition, epichlorohydrin has been shown to have mutagenic and carcinogenic properties in animal studies.
実験室実験の利点と制限
One of the primary advantages of using epichlorohydrin in scientific research is its ability to crosslink proteins and other biomolecules, allowing for the study of their structure and function in greater detail. However, there are also several limitations to its use, including its potential toxicity and mutagenicity, as well as its reactivity with other biomolecules that can lead to nonspecific effects.
将来の方向性
There are several potential future directions for research involving epichlorohydrin. One area of interest is the development of new crosslinking agents that are less toxic and more specific than epichlorohydrin. In addition, there is ongoing research into the use of epichlorohydrin as a therapeutic agent, particularly in the treatment of cancer and other diseases. Finally, there is a need for further studies to better understand the mechanisms of action and potential risks associated with epichlorohydrin and other alkylating agents.
科学的研究の応用
Epichlorohydrin has a wide range of potential applications in scientific research. One of its primary uses is as a crosslinking agent for proteins and other biomolecules. This allows researchers to study the structure and function of these molecules in greater detail, as well as to develop new therapeutic agents based on their properties.
特性
CAS番号 |
1669-70-1 |
|---|---|
製品名 |
2-(4-Chlorophenyl)-2-methyloxirane |
分子式 |
C9H9ClO |
分子量 |
168.62 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9ClO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
InChIキー |
NAEOVJSSTOAABI-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C2=CC=C(C=C2)Cl |
正規SMILES |
CC1(CO1)C2=CC=C(C=C2)Cl |
同義語 |
2-(4-CHLOROPHENYL)-2-METHYLOXIRANE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


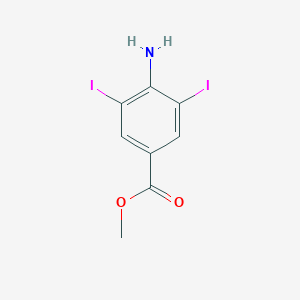
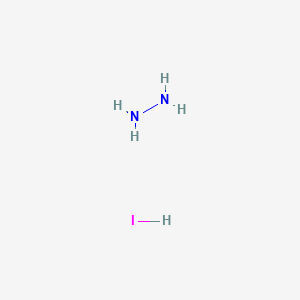
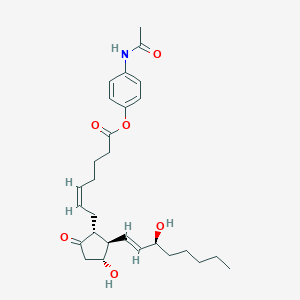

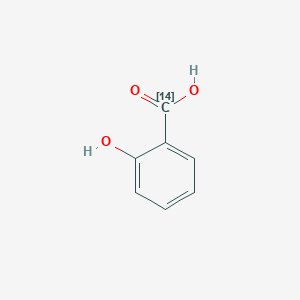
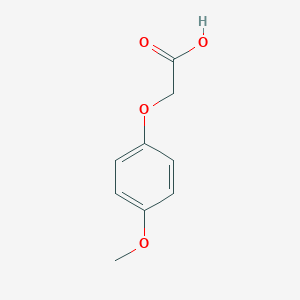
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)


![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)

